5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine
Overview
Description
5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is part of the pyrazolo[4,3-D]pyrimidine family, which is known for its diverse biological activities and potential therapeutic uses.
Mechanism of Action
Target of Action
The primary target of 5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This results in downstream effects such as the induction of apoptosis within cells .
Result of Action
The molecular and cellular effects of this compound’s action include significant inhibition of cell growth and the induction of apoptosis within cells . It has shown superior cytotoxic activities against certain cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C for optimal stability .
Biochemical Analysis
Biochemical Properties
5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been identified as a novel inhibitor of CDK2, a cyclin-dependent kinase . The nature of these interactions often involves hydrogen bonding with key residues within the active site of the enzyme .
Cellular Effects
This compound has been shown to significantly inhibit the growth of various cell lines . It influences cell function by altering cell cycle progression and inducing apoptosis within cells . Its impact on cell signaling pathways, gene expression, and cellular metabolism is largely due to its inhibitory effects on CDK2 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and inhibition of enzymes. Specifically, it binds to the active site of CDK2 through essential hydrogen bonding with Leu83 . This binding inhibits the activity of CDK2, leading to alterations in cell cycle progression and gene expression .
Temporal Effects in Laboratory Settings
It has been observed that most of the compounds show superior cytotoxic activities against certain cell lines .
Metabolic Pathways
Given its inhibitory effects on CDK2, it may influence pathways regulated by this enzyme .
Subcellular Localization
Given its interactions with intracellular enzymes such as CDK2, it is likely that it localizes to compartments where these enzymes are found .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-1H-pyrazole with methylating agents in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further explored for their biological activities .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-D]pyrimidine: Another member of the pyrazolo[4,3-D]pyrimidine family with similar biological activities.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Known for its potential as a CDK2 inhibitor.
Uniqueness
5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit CDKs selectively makes it a promising candidate for anticancer drug development .
Properties
IUPAC Name |
5-chloro-1-methylpyrazolo[4,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-11-5-3-8-6(7)10-4(5)2-9-11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJXIBBCNSIBFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN=C(N=C2C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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